

3-Fluoro-2-iodoaniline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-2-iodoaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, characterization, and synthesis of **3-Fluoro-2-iodoaniline**, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking in-depth information on this compound.

Chemical Structure and Identification

3-Fluoro-2-iodoaniline is an aromatic amine substituted with a fluorine atom at the 3-position and an iodine atom at the 2-position of the benzene ring.

Identifier	Value
IUPAC Name	3-fluoro-2-iodoaniline[1]
CAS Number	706752-99-0[1]
Molecular Formula	C ₆ H ₅ FIN[1][2]
Molecular Weight	237.02 g/mol
Canonical SMILES	C1=CC(=C(C(=C1)F)I)N[1]
InChI Key	WFIMPUNNSNCOAZ-UHFFFAOYSA-N[1]

Physicochemical Properties

The known physicochemical properties of **3-Fluoro-2-iodoaniline** are summarized below.

Property	Value	Source
Physical Form	White solid	[3]
Melting Point	54 °C	[3]
Purity	90%	[3]
Storage	Keep in dark place, inert atmosphere, 2-8°C	

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of **3-Fluoro-2-iodoaniline**. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃

¹H NMR (400 MHz)[3]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.10-7.04	m	-	1H	Ar-H
6.51	dt	J ₁ = 8.0, J ₂ = 1.2	1H	Ar-H
6.44	td	J ₁ = 8.0, J ₂ = 1.2	1H	Ar-H
4.27	s	-	2H	NH ₂

¹³C NMR (100 MHz)[3]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
162.5	d	J = 241.0	C-F
148.9	d	J = 5.0	C-NH ₂
130.2	d	J = 10.0	Ar-C
109.9	d	J = 3.0	Ar-C
104.8	d	J = 24.0	Ar-C
71.9	d	J = 28.0	C-I

¹⁹F NMR (376 MHz)[3]

Chemical Shift (δ) ppm	Multiplicity
-91.3	s

High-Resolution Mass Spectrometry (HRMS)

Technique	Calculated m/z	Found m/z	Ion
ESI	237.9528	237.9533	[C ₆ H ₅ FIN+H] ⁺

Experimental Protocols

Synthesis of 3-Fluoro-2-iodoaniline

Method: Decarboxylative Iodination of 3-Fluoroanthranilic Acid.[3]

General Procedure:

- To a solution of 3-fluoroanthranilic acid (1.0 mmol) in a suitable solvent, add N-iodosuccinimide (NIS) (1.2 mmol).
- The reaction mixture is stirred at a specified temperature for a designated time.

- Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
- The organic layer is dried and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel.

For the specific synthesis of **3-Fluoro-2-iodoaniline**, the publication reports a 90% yield.[3]

Characterization Methods

The following general protocols are based on the instrumentation reported in the primary literature source.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

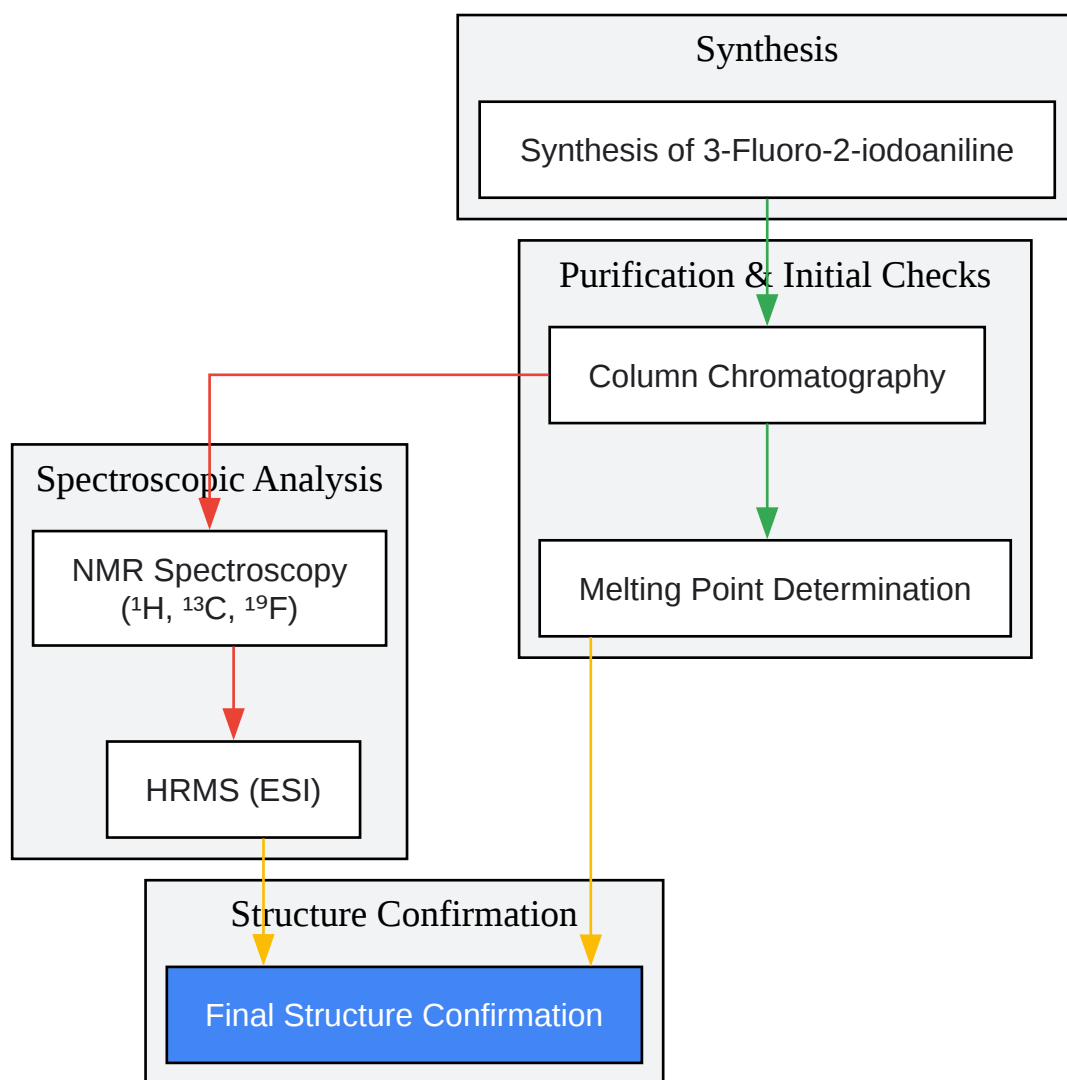
- Instrument: Bruker AVANCE NEO 400 spectrometer.
- Solvent: Chloroform-d (CDCl_3).
- Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H NMR; δ 77.16 ppm for ^{13}C NMR).
- Data Reporting: Standard abbreviations are used for multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = double doublet, td = triple doublet). Coupling constants (J) are reported in Hertz (Hz).

High-Resolution Mass Spectrometry (HRMS):

- Instrument: TripleTOF 5600 LC/MS/MS (AB Sciex).
- Ionization Mode: Electrospray Ionization (ESI).

Characterization Workflow

The logical flow for the characterization of a newly synthesized batch of **3-Fluoro-2-iodoaniline** is depicted in the diagram below.



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Caption: Workflow for the synthesis and characterization of **3-Fluoro-2-iodoaniline**.

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References

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